molecular formula C19H21BrO3 B4930555 5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde

5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde

Cat. No. B4930555
M. Wt: 377.3 g/mol
InChI Key: XWOMQRGHEBALKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as IBMPBO and is a derivative of benzaldehyde.

Mechanism of Action

The mechanism of action of IBMPBO is not well understood. However, studies have suggested that IBMPBO may act by inhibiting specific enzymes or proteins that are involved in cancer cell growth.
Biochemical and Physiological Effects:
IBMPBO has been found to have various biochemical and physiological effects. In one study, IBMPBO was found to induce apoptosis in human breast cancer cells by activating the caspase pathway. IBMPBO has also been shown to inhibit the activity of specific enzymes that are involved in cancer cell growth.

Advantages and Limitations for Lab Experiments

IBMPBO has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available. IBMPBO is also stable under normal laboratory conditions. However, IBMPBO has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on IBMPBO. One area of interest is the development of new anticancer drugs based on IBMPBO. Another area of research is the synthesis of novel organic materials using IBMPBO as a building block. Additionally, further studies are needed to understand the mechanism of action of IBMPBO and its potential toxicity.

Synthesis Methods

The synthesis of IBMPBO involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-(2-isopropyl-5-methylphenoxy)ethanol in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield.

Scientific Research Applications

IBMPBO has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, IBMPBO has been investigated for its anticancer properties. In one study, IBMPBO was found to inhibit the growth of human breast cancer cells by inducing apoptosis. In organic synthesis, IBMPBO has been used as a key intermediate in the synthesis of various biologically active compounds. In materials science, IBMPBO has been used as a building block for the synthesis of novel organic materials.

properties

IUPAC Name

5-bromo-2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrO3/c1-13(2)17-6-4-14(3)10-19(17)23-9-8-22-18-7-5-16(20)11-15(18)12-21/h4-7,10-13H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOMQRGHEBALKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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